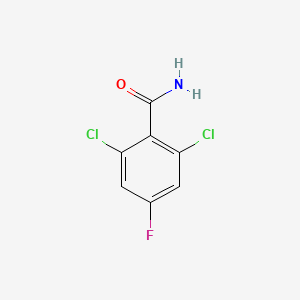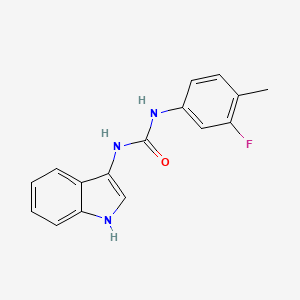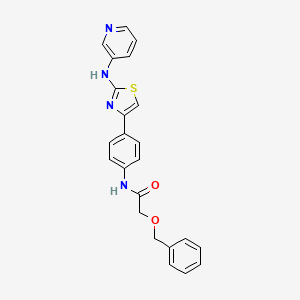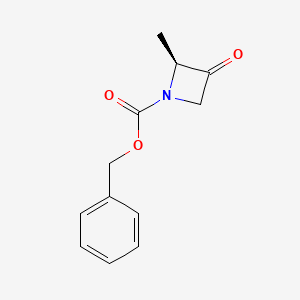
1-(3-((2-甲基嘧啶-4-基)氧代)哌啶-1-基)-3-(苯磺酰基)丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a chemical entity that appears to be a derivative of piperidine with potential antimicrobial properties. It contains a 2-methylpyrimidin-4-yl group attached via an ether linkage to a piperidine ring, which is further linked to a phenylsulfonylpropan-1-one moiety. This structure suggests that the compound could be synthesized through a multi-step process involving the introduction of the sulfonyl group and the pyrimidinyl moiety to the piperidine core.
Synthesis Analysis
The synthesis of related piperidine derivatives has been described in the literature. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Although the exact synthesis of the compound is not detailed, similar methodologies could be applied, with the appropriate precursors and conditions tailored to introduce the 2-methylpyrimidin-4-yl group.
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit features common to piperidine derivatives, such as the potential for conformational isomerism due to the flexibility of the piperidine ring. The presence of the sulfonyl group could introduce additional electronic effects, influencing the overall reactivity of the molecule. The 2-methylpyrimidin-4-yl group could also contribute to the compound's electronic properties, potentially affecting its binding interactions with biological targets.
Chemical Reactions Analysis
The compound's reactivity would be influenced by the functional groups present. The sulfonyl group is typically a good leaving group, which could make the compound a candidate for nucleophilic substitution reactions. The ether linkage might be susceptible to cleavage under acidic conditions. The presence of the pyrimidine ring suggests potential for further substitution reactions, depending on the position of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the sulfonyl group could increase the compound's polarity, potentially affecting its solubility in polar solvents. The molecular weight and the distribution of electron density across the molecule would influence its boiling point, melting point, and other physical properties. The antimicrobial activity of related compounds suggests that this compound might also exhibit similar biological properties, which could be explored through in vitro efficacy tests against various pathogens .
科学研究应用
合成和光谱分析
一些研究重点关注与“1-(3-((2-甲基嘧啶-4-基)氧代)哌啶-1-基)-3-(苯磺酰基)丙-1-酮”相关的化合物的合成和光谱分析。例如,已经探索了 5-取代的 1,3,4-恶二唑-2-基-4-(哌啶-1-基磺酰基)苄基硫醚的合成,重点介绍了有机酸转化为相应的酯、酰肼和硫醇,从而得到目标化合物。这些化合物经过评估,具有其生物活性,包括通过分子对接研究抑制丁酰胆碱酯酶和配体结合亲和力 (Khalid 等人,2016 年)。
生物学评估和抗菌活性
另一个重要的研究领域是这些化合物的生物学评估,尤其是它们的抗菌活性。合成了 2-(5-(1-(苯磺酰基)哌啶-4-基)-1,3,4-恶二唑-2-基硫代)乙酰胺的 N-取代衍生物,并显示出对革兰氏阴性菌和革兰氏阳性菌具有中等至强效的活性 (Khalid 等人,2016 年)。这项研究突出了这些化合物在应对细菌感染方面的潜力。
抗癌潜力
对这些化合物的抗癌潜力的研究揭示了它们抑制人癌细胞系生长的能力。合成了取代的 2-氨基-7-((6-(4-(2-羟乙基)哌嗪-1-基)-2-甲基嘧啶-4-基)氧代)-4-苯基-4H-色烯-3-腈和喹啉衍生物,并对人乳腺癌和肾细胞进行了评估,显示出显着的抗增殖活性。分子对接研究还支持了它们作为抗癌剂的潜力,与靶蛋白具有良好的结合亲和力 (Parveen 等人,2017 年)。
属性
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15-20-11-9-18(21-15)26-16-6-5-12-22(14-16)19(23)10-13-27(24,25)17-7-3-2-4-8-17/h2-4,7-9,11,16H,5-6,10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASATXKTDZFLFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521203.png)
![1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2521204.png)
![[(3R,4S)-4-Ethoxy-1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B2521205.png)
![tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B2521210.png)

![N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2521212.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2521214.png)

